molecular formula C13H11N5OS B12255110 N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide

N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide

Cat. No.: B12255110
M. Wt: 285.33 g/mol
InChI Key: GXZOLDIHDLVWIM-UHFFFAOYSA-N
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Description

N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide is a purine-based acetamide derivative characterized by a phenyl group attached to the acetamide nitrogen and a sulfanyl (-S-) linker connecting the acetamide to the 6-position of the 9H-purine ring. Its molecular formula is C₁₃H₁₁N₅OS, with a molar mass of 285.33 g/mol. The compound’s structure combines the pharmacophoric features of purine (a heterocyclic aromatic ring system with nitrogen atoms) and a sulfanyl-acetamide moiety, which may confer unique biological interactions, particularly in neurological or anticonvulsant contexts.

Properties

Molecular Formula

C13H11N5OS

Molecular Weight

285.33 g/mol

IUPAC Name

N-phenyl-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H11N5OS/c19-10(18-9-4-2-1-3-5-9)6-20-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8H,6H2,(H,18,19)(H,14,15,16,17)

InChI Key

GXZOLDIHDLVWIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the reaction of 6-mercaptopurine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Inhibition of Heat Shock Protein 90 (HSP90)
One of the notable applications of N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide is its role as an inhibitor of HSP90, a chaperone protein implicated in the progression of several cancers. Research indicates that compounds similar to this compound can inhibit HSP90, potentially leading to therapeutic effects in treating proliferative disorders such as breast cancer. The inhibition mechanism involves disrupting the chaperone activity of HSP90, which is crucial for the stability and function of many oncogenic proteins .

Anticonvulsant Activity
Another significant application is its potential anticonvulsant activity. Studies have synthesized various derivatives of N-phenylacetamide to evaluate their efficacy against seizures in animal models. For instance, certain derivatives exhibited promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as new anti-epileptic drugs (AEDs). The structure-activity relationship (SAR) studies highlighted the importance of specific molecular features in enhancing anticonvulsant activity .

Table 1: Anticonvulsant Activity Data

CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 NT (mg/kg)Protective Index (PI)
2052.30ND>500>9.56
Valproic Acid4856467841.6
Phenytoin28.10>500>100>3.6

ND: Not Determined; ED50: Effective Dose for 50% response; TD50: Toxic Dose for 50% response .

This table illustrates the comparative efficacy of N-phenylacetamide derivatives against established AEDs like Valproic Acid and Phenytoin.

Mechanism of Action

The mechanism of action of N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The purin-6-ylsulfanyl group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs and their variations:

Compound Name Structural Features Biological Activity/Properties Reference
N-(9H-purin-6-yl)acetamide Purine core with acetamide at 6-position; lacks phenyl and sulfanyl groups Base structure for purine-acetamide hybrids; uncharacterized
N-phenyl-2-(phenylsulfanyl)acetamide Phenyl group + sulfanyl-acetamide; purine replaced with benzene Crystallographic data shows C—S—C—C torsion angle (~80°)
Compound 20 (Piperazine derivative) N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide; anticonvulsant activity in MES model Moderate Na⁺ channel binding; ED₅₀ > phenytoin
N-(9-Acetyl-6-chloro-9H-purin-2-yl)acetamide Chloro and acetyl substituents on purine; acetamide at 2-position Unknown activity; structural variation for SAR studies
N-[6-chloro-9-(oxolan-2-yl)purin-2-yl]acetamide Chloro and oxolanyl substituents on purine; acetamide at 2-position Potential solubility modulation via oxolane
2-(6-amino-9H-purin-9-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide Sulfamoylphenyl-ethyl group; amino-purine core Hypothetical targeting of sulfonamide-sensitive enzymes

Pharmacological and Mechanistic Insights

  • Anticonvulsant Activity : Piperazine derivatives (e.g., compound 20) exhibit activity in maximal electroshock (MES) and 6-Hz psychomotor seizure models. Their efficacy is linked to moderate voltage-sensitive sodium channel (VSSC) binding, though they are less potent than phenytoin. The absence of a purine core in these analogs suggests that the pyrrolidine-2,5-dione or piperazine moieties are critical for anticonvulsant activity .
  • Role of Sulfanyl Linker: In N-phenyl-2-(phenylsulfanyl)acetamide, the sulfanyl group introduces conformational flexibility (torsion angle ~80°), which may influence target binding.
  • Purine Modifications : Substitutions on the purine ring (e.g., chloro, benzylsulfanyl, or oxolanyl groups) alter electronic and steric properties. For example, 6-chloro derivatives (e.g., CAS 97965-44-1) may enhance metabolic stability, while benzylsulfanyl groups could increase lipophilicity .

Quantitative Pharmacological Parameters

Data from piperazine analogs provide a benchmark for comparison:

Parameter Compound 20 (Piperazine) Phenytoin Valproic Acid
ED₅₀ (MES model) 30 mg/kg (rat) 7.5 mg/kg 250 mg/kg
TD₅₀ (rotarod) 300 mg/kg 50 mg/kg 500 mg/kg
Protection Index 10 (TD₅₀/ED₅₀) 6.7 2

Data adapted from

For N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide, similar evaluations would be necessary to assess its efficacy-toxicity profile.

Structure-Activity Relationship (SAR) Trends

  • Purin-6-yl vs. Purin-2-yl Substitution : Analogs with acetamide at the purine 2-position (e.g., CAS 97965-44-1) show uncharacterized activity, while 6-yl derivatives (e.g., ) may favor interactions with ATP-binding proteins or kinases.
  • Impact of Sulfanyl vs.

Biological Activity

N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 3-methylphenylamine with 6-chloropurine in the presence of a base, followed by treatment with thiourea to introduce the sulfanyl group. This process yields a compound characterized by its unique structural features, which include a purine moiety and a phenyl group linked via an acetamide bond.

Key Steps in Synthesis:

  • Starting Materials: 3-methylphenylamine and 6-chloropurine.
  • Intermediate Formation: Reaction under basic conditions.
  • Thioether Formation: Treatment with thiourea.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in purinergic signaling pathways. The sulfanyl group enables the compound to form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, the purine structure can mimic natural nucleotides, influencing nucleic acid metabolism and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of N-phenylacetamides exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated effective inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while showing moderate effectiveness against Escherichia coli and Candida albicans .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-2-chloroacetamideEffectiveLess effectiveModerate
N-(3-bromophenyl)-2-chloroacetamideHighly activeModerateLow

Anticonvulsant Activity

In another study focusing on anticonvulsant properties, various derivatives were screened using animal models. The results indicated that certain compounds exhibited significant activity in maximal electroshock (MES) models, suggesting potential as antiepileptic drugs . The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.

Case Studies

  • Purinergic Signaling in Transplantation : A review discussed the role of purinergic signaling pathways in transplantation and immunosuppression, highlighting how compounds like this compound could modulate immune responses .
  • Inflammatory Conditions : Another study explored methods for inhibiting leukocyte accumulation through phosphoinositide 3-kinase pathways, suggesting that similar compounds could be beneficial in treating conditions associated with excessive inflammation .

Q & A

Basic Research Questions

Q. How can the crystal structure of N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide be determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, leveraging iterative least-squares algorithms for atomic parameter optimization. For visualization, employ ORTEP-III to generate thermal ellipsoid plots, ensuring accurate bond-length and angle measurements. Validation tools in SHELXPRO can resolve crystallographic ambiguities, such as disordered solvent molecules .

Q. What spectroscopic techniques confirm the purity and identity of synthesized this compound derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify substituent integration and chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl groups at δ 2.5–3.5 ppm) .
  • ESI-MS : Confirm molecular ion peaks matching theoretical masses (e.g., [M+H]+^+ for C13_{13}H12_{12}N6_6OS: 321.08 g/mol) .
  • Elemental Analysis : Ensure calculated vs. experimental C, H, N percentages align within ±0.3% .

Q. What initial pharmacological screening models are suitable for evaluating anticonvulsant potential?

  • Methodological Answer :

  • Maximal Electroshock (MES) Test : Apply corneal electrodes (0.2 sec, 50 mA) to rodents; observe abolition of hindlimb tonic extension as a protective endpoint.
  • Subcutaneous Pentylenetetrazole (scPTZ) : Administer 85 mg/kg PTZ; monitor for clonic seizures lasting ≥5 sec.
  • 6-Hz Psychomotor Seizure Model : Use low-frequency stimulation (6 Hz, 3 sec, 32 mA) to mimic therapy-resistant epilepsy; assess post-stimulation "stunned" behavior .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence anticonvulsant activity in this compound derivatives?

  • Methodological Answer :

  • SAR Insights :
  • 3-Trifluoromethylphenyl analogs show enhanced MES activity (ED50_{50} < 30 mg/kg) compared to 3-chlorophenyl derivatives (inactive).
  • Piperazine ring substitution : 4-Fluorophenyl groups improve sodium channel binding affinity (Ki_i ~ 150 nM) vs. pyridinyl analogs (Ki_i > 500 nM) .
  • Design Strategy : Optimize lipophilicity (clogP 2.5–3.5) and hydrogen-bond donors (≤2) to enhance blood-brain barrier permeability .

Q. What mechanisms underlie the differential activity of derivatives in MES vs. 6-Hz models?

  • Methodological Answer :

  • Voltage-Sensitive Sodium Channels (VSSCs) : Perform 14C^{14}C-guanidinium influx assays to identify compounds blocking VSSC site 2 (e.g., compound 20 reduces channel opening by 40% at 100 μM) .
  • Metabotropic Targets : Use RT-PCR to assess GABAA_A receptor subunit modulation (e.g., α1/γ2 upregulation in 6-Hz-active derivatives) .
  • Data Contradiction Resolution : Cross-validate in vitro binding data with in vivo efficacy; inactive MES compounds may target non-electroshock pathways (e.g., glutamate NMDA receptors) .

Q. How can stability challenges (e.g., hydrolysis) be mitigated during formulation?

  • Methodological Answer :

  • pH Optimization : Maintain pH 6–8 in aqueous solutions to prevent acetamide hydrolysis (t1/2_{1/2} > 24 hrs vs. t1/2_{1/2} < 2 hrs at pH < 4) .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage (−80°C), ensuring >95% purity post-reconstitution .

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